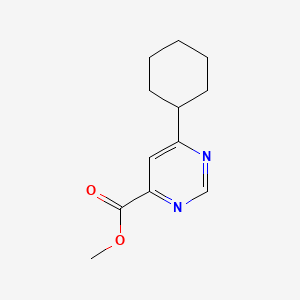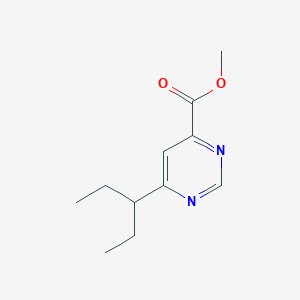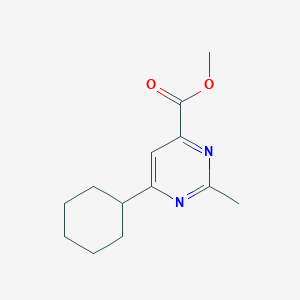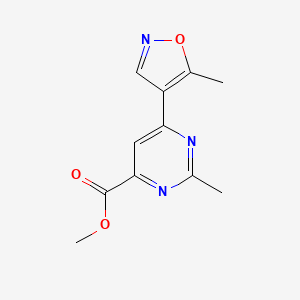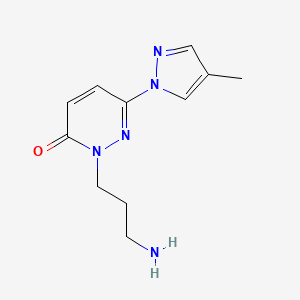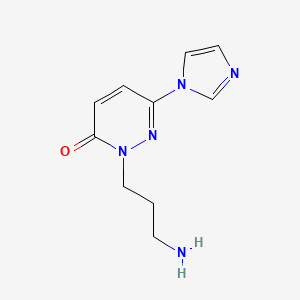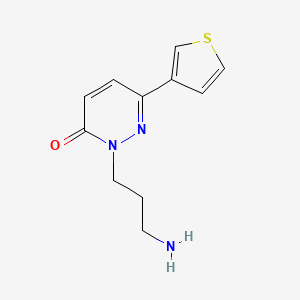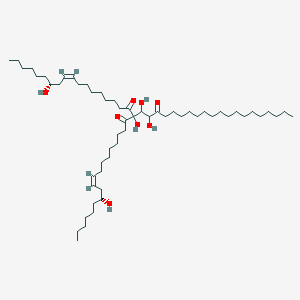
Diricinoleoyl-stearoyl-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diricinoleoyl-stearoyl-glycerol is a chemical compound with the molecular formula C57H106O8 and a molecular weight of 919.5 . Its chemical name is ®-3-(stearoyloxy)propane-1,2-diyl (9Z,9’Z,12S,12’S)-bis(12-hydroxyoctadec-9-enoate) .
Molecular Structure Analysis
The molecular structure of Diricinoleoyl-stearoyl-glycerol is complex, with a large number of carbon, hydrogen, and oxygen atoms . The compound contains stearoyloxy and hydroxyoctadec-9-enoate groups .Aplicaciones Científicas De Investigación
1. Analysis of Castor Oil
Diricinoleoyl-stearoyl-glycerol, present in castor oil, has been studied for its regiospecific location on the glycerol backbone. This research helps understand the molecular composition of castor oil, which is significant for various industrial applications (Lin & Arcinas, 2007).
2. Characterization of Lipid Structures
Advanced techniques like electrospray ionization-mass spectrometry have been utilized to characterize the structure of compounds like diricinoleoyl-stearoyl-glycerol in oils. Such studies contribute to the deeper understanding of lipid chemistry and molecular interactions in oils (Lin & Arcinas, 2008).
3. Synthesis of Phosphatidylcholines
Research has explored the synthesis of phosphatidylcholines containing ricinoleic acid, starting from castor oil. Such synthetic pathways are crucial for producing specific lipid compounds used in various biomedical and industrial applications (Borsotti, Guglielmetti, Spera, & Battistel, 2001).
4. Biosynthesis of Triacylglycerols
Studies have been conducted to understand the biosynthesis of triacylglycerols containing ricinoleate in castor microsomes, which is vital for enhancing the production of specific triacylglycerols in seed oils (Lin, Woodruff, Lagouche, McKeon, Stafford, Goodrich-Tanrikulu, Singleton, & Haney, 1998).
Propiedades
IUPAC Name |
(Z,7R)-7,19,20,21-tetrahydroxy-19-[(Z,12R)-12-hydroxyoctadec-9-enoyl]nonatriacont-9-ene-18,22-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106O8/c1-4-7-10-13-14-15-16-17-18-19-20-21-28-33-40-47-52(60)55(63)56(64)57(65,53(61)48-41-34-29-24-22-26-31-38-45-50(58)43-36-11-8-5-2)54(62)49-42-35-30-25-23-27-32-39-46-51(59)44-37-12-9-6-3/h31-32,38-39,50-51,55-56,58-59,63-65H,4-30,33-37,40-49H2,1-3H3/b38-31-,39-32-/t50-,51-,55?,56?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNYPTDVITZXOS-KKTJMSFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCC=CCC(CCCCCC)O)(C(=O)CCCCCCCC=CCC(CCCCCC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(O)C(O)C(O)(C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diricinoleoyl-stearoyl-glycerol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

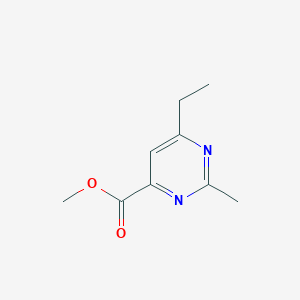
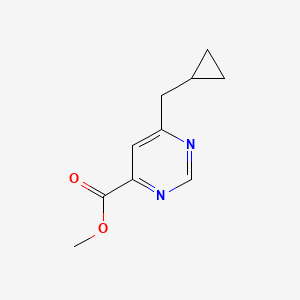
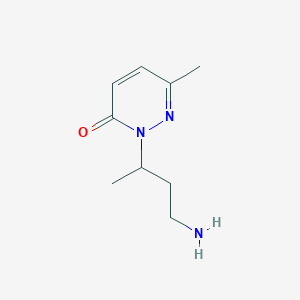


amine hydrochloride](/img/structure/B1484470.png)
